![molecular formula C22H16ClFN4O3 B11272399 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11272399.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide features a pyrido[3,2-d]pyrimidine core substituted with a 4-chlorobenzyl group at position 3 and an acetamide moiety linked to a 4-fluorophenyl group. This heterocyclic scaffold is structurally analogous to kinase inhibitors and other bioactive molecules, where the pyrido-pyrimidine system often serves as a pharmacophore for targeting ATP-binding domains. The 4-chlorobenzyl group enhances hydrophobic interactions, while the 4-fluorophenyl acetamide contributes to electronic modulation and solubility .
Preparation Methods
The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as pyridine and pyrimidine derivatives, under specific reaction conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrido[3,2-d]pyrimidine core.
Attachment of the Fluorophenylacetamide Moiety: The final step involves the acylation of the intermediate compound with 4-fluorophenylacetic acid or its derivatives.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.
Scientific Research Applications
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as myeloperoxidase, which plays a role in inflammatory processes . By inhibiting this enzyme, the compound can modulate inflammatory responses and potentially provide therapeutic benefits in conditions related to inflammation and oxidative stress.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Substituent Variations
The table below summarizes key structural differences and similarities between the target compound and its analogues:
Key Observations:
- Pyrido-pyrimidines often exhibit planar aromatic systems conducive to π-π stacking, whereas pyrazolo-pyrimidines may introduce steric hindrance .
- Substituent Effects :
- The 4-fluorophenyl group in the target compound vs. the 2,5-dimethoxyphenyl group in : Methoxy groups increase electron density and may enhance solubility but reduce lipophilicity compared to fluorine.
- The 3,4-difluorophenyl group in vs. the 4-fluorophenyl group in the target: Additional fluorine atoms could lower pKa and improve metabolic stability but may alter crystal packing .
- The chromen-4-one moiety in introduces a fused ring system, likely affecting bioavailability and target selectivity .
Physicochemical and Crystallographic Comparisons
- The simpler acetamide in melts at 394–396 K (~121–123°C), indicating less thermal stability .
- Crystal Packing : In , the dihedral angle of 65.2° between aromatic rings and N–H⋯O hydrogen bonding contribute to a stable crystal lattice. The target compound’s 4-fluorophenyl group may adopt a similar dihedral angle, influencing solubility and formulation stability .
Implications for Pharmacological Activity
- Kinase Inhibition Potential: The pyrido-pyrimidine core is analogous to known kinase inhibitors (e.g., PI3K/mTOR inhibitors), where substituents like 4-chlorobenzyl and fluorophenyl groups optimize binding affinity and selectivity .
Biological Activity
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a member of the pyrido[3,2-d]pyrimidine derivatives, which are known for their diverse biological activities. This article examines its biological activity, focusing on its potential pharmaceutical applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C22H18ClN5O3, with a molecular weight of approximately 450.9 g/mol. The structure features a pyrido[3,2-d]pyrimidine core, which contributes to its biological activity. The presence of functional groups like the 4-chlorobenzyl moiety and N-(4-fluorophenyl) acetamide enhances both solubility and reactivity, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action likely involves inhibition of key enzymes or receptors essential for microbial growth and survival. For instance, compounds with similar structures have shown effectiveness as inhibitors of acetylcholinesterase (AChE), which is critical in neurotransmission and has implications in treating neurodegenerative diseases .
Compound | Target | IC50 (µM) | Activity |
---|---|---|---|
This compound | AChE | TBD | Antimicrobial |
6-phenylpyrimidine-4-carboxamide | AChE | 90.1 | High Selectivity |
Anticancer Activity
Research indicates that the compound may also possess anticancer properties. Its structure allows for interactions with various biological targets involved in cancer cell proliferation. Studies have shown that derivatives of pyrido[3,2-d]pyrimidines can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
- Study on AChE Inhibition : A study found that similar compounds demonstrated significant inhibition of AChE with an IC50 value of 90 µM, suggesting potential in treating conditions like Alzheimer's disease .
- Antitumor Activity : Another investigation reported that pyrido[3,2-d]pyrimidine derivatives exhibited antiproliferative effects on various cancer cell lines, indicating their potential as chemotherapeutic agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of the compound typically involves multi-step organic reactions requiring precise control over reaction conditions to optimize yield and selectivity. The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity.
Synthetic Pathway Overview
- Step 1 : Formation of the pyrido[3,2-d]pyrimidine core.
- Step 2 : Introduction of the chlorobenzyl group.
- Step 3 : Acetylation to form the acetamide moiety.
Properties
Molecular Formula |
C22H16ClFN4O3 |
---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H16ClFN4O3/c23-15-5-3-14(4-6-15)12-28-21(30)20-18(2-1-11-25-20)27(22(28)31)13-19(29)26-17-9-7-16(24)8-10-17/h1-11H,12-13H2,(H,26,29) |
InChI Key |
RMQXNSCNPPYCOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl)N=C1 |
Origin of Product |
United States |
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